molecular formula C22H29N6O14P2+ B8560446 AcPyAD

AcPyAD

货号: B8560446
分子量: 663.4 g/mol
InChI 键: KPVQNXLUPNWQHM-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AcPyAD (3-Acetylpyridine Adenine Dinucleotide) is a nucleotide analog of NAD+ that is widely used in biochemical research to study enzyme mechanisms and nucleotide-dependent processes. Its primary research value lies in its application as a substrate for studying transhydrogenase enzymes, which catalyze hydride transfer between pyridine nucleotides . In these studies, AcPyAD serves as a substitute for NAD+ in the transhydrogenase reaction, facilitating investigations into proton translocation and the enzyme's reaction cycle without being coupled to proton pumping in the intact enzyme . Furthermore, AcPyAD is a relevant substrate for studying the multi-functional activities of NAD(P)ases, such as the pro-degenerative protein SARM1, which exhibits base exchange activity (transglycosidation) . Researchers utilize AcPyAD to probe the binding sites and catalytic specificity of these enzymes, as its structure mimics natural dinucleotides while offering distinct reactivity. This makes it a critical tool for elucidating metabolic pathways, enzyme kinetics, and the role of specific nucleotide interactions in cellular functions, from energy metabolism to programmed axon death . This product is intended for research purposes only and is not approved for use in humans or animals.

属性

分子式

C22H29N6O14P2+

分子量

663.4 g/mol

IUPAC 名称

[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/p+1

InChI 键

KPVQNXLUPNWQHM-UHFFFAOYSA-O

规范 SMILES

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

产品来源

United States

准备方法

Step 1: Synthesis of Monophosphate-3-Acetylpyridine-α-D-Nucleoside

  • Starting Material : D-ribose.

  • Key Reactions :

    • Protection : Triphenylmethyl chloride (TrCl) is used to protect the 5'-OH group of D-ribose, forming 5-Tr-D-ribose.

    • Amination : Reaction with ammonium chloride converts the ribose to 5-Tr-1-amido-D-ribose.

    • Glycosidation : 3-Acetylpyridine is coupled to the aminated ribose using trimethylsilyl triflate (TMSOTf) as a catalyst, yielding 3-acetylpyridine-5-Tr-α-D-nucleoside.

    • Deprotection : Methanol and dilute HCl remove the Tr group, forming 3-acetylpyridine-α-D-nucleoside.

    • Phosphorylation : Phosphorus oxychloride (POCl₃) and trimethyl phosphate introduce the monophosphate group at the 5'-position.

Conditions :

  • Temperature: 0–4°C during phosphorylation.

  • Purification: Dowex resin for ion exchange and Sephadex columns for desalting.

Step 2: Synthesis of Morpholine Adenosine Monophosphate

  • Starting Material : Adenosine.

  • Key Reactions :

    • Activation : Adenosine is reacted with morpholine and phosphorus oxychloride to form morpholine adenosine monophosphate, a reactive intermediate for coupling.

Step 3: Docking Reaction

  • Coupling : Morpholine adenosine monophosphate and monophosphate-3-acetylpyridine-α-D-nucleoside are combined in formamide with MnCl₂ and MgSO₄ as catalysts.

  • Yield : 355 mg of AcPyAD from 416 mg of morpholine adenosine monophosphate (85% yield for this step; 4.2% overall).

Characterization :

  • HPLC Purity : 98%.

  • Structural Confirmation : LC-MS ([M+H]⁺ = 664) and ¹H-NMR.

Enzymatic Synthesis of AcPyAD

Transglycosidation Mechanism

Enzymatic synthesis utilizes pyridine nucleotide glycohydrolase to transfer the acetylpyridine moiety to a nucleotide backbone. This method is stereospecific, retaining the β-configuration at the glycosidic bond.

Step 1: Synthesis of 3-Acetylpyridine Mononucleotide (AcPyMN)

  • Substrates : Nicotinamide mononucleotide (NMN) and 3-acetylpyridine.

  • Enzyme : Rabbit spleen pyridine nucleotide glycohydrolase.

  • Conditions :

    • pH 5.2, 39°C.

    • 0.3 M 3-acetylpyridine, 8-hour incubation.

  • Purification : DEAE-cellulose and Sephadex G-10 chromatography.

  • Yield : 56% from NMN.

Step 2: Dinucleotide Formation

AcPyMN is coupled to adenosine monophosphate (AMP) via enzymatic or chemical methods, though detailed protocols for AcPyAD synthesis are less documented. Analogous pathways for nicotinic acid-adenine dinucleotide (NaAD) suggest similar coupling strategies.

Comparative Analysis of Methods

Parameter Chemical Synthesis Enzymatic Synthesis
Starting Materials D-ribose, adenosineNMN, 3-acetylpyridine
Key Reagents POCl₃, TrCl, TMSOTfPyridine nucleotide glycohydrolase
Yield 4.2% (overall)~56% (AcPyMN step)
Stereochemical Control Moderate (α/β mixture possible)High (β-configuration retained)
Cost Low (bulk chemicals)High (enzyme purification)
Scalability Industrial-scale feasibleLimited to laboratory settings

Optimization Strategies

Chemical Synthesis

  • Phosphorylation Efficiency : Substituting POCl₃ with phosphoramidite reagents improves yield and reduces side reactions.

  • Coupling Catalysts : Mn²⁺ and Mg²⁺ enhance nucleophilic displacement in the docking step.

Enzymatic Synthesis

  • pH Modulation : Transglycosidation dominates at pH 5.2, minimizing hydrolysis.

  • Substrate Ratios : A 10:1 molar ratio of 3-acetylpyridine to NMN maximizes AcPyMN formation.

Challenges and Innovations

  • Chemical Method : Harsh reagents (e.g., POCl₃) necessitate stringent safety protocols. Recent advances use microfluidic systems to improve temperature and pH control during phosphorylation.

  • Enzymatic Method : Enzyme instability limits large-scale use. Immobilizing glycohydrolase on chitosan beads enhances reusability .

作用机制

3-Acetylpyridine adenine dinucleotide exerts its effects by acting as an electron carrier in enzymatic reactions. It alternates between oxidized (NAD+) and reduced (NADH) states, facilitating electron transfer in metabolic pathways. It also interacts with specific molecular targets such as 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli .

相似化合物的比较

Kinetic Properties in Lactate Dehydrogenase Reactions

AcPyAD exhibits distinct kinetic advantages over NAD+ and other NAD+ analogs in LDH-catalyzed reactions. Key findings include:

  • Efficiency in Lactate Oxidation: In the lactate-AcPyAD assay system, AcPyAD demonstrates a Vmax of 0.25 units/mg protein and a Km for lactate of 0.10 M, following Michaelis-Menten kinetics . By contrast, NAD+ analogs such as deamino-NAD+, pyridine-3-aldehyde, and thionicotinamide show negligible activity as electron acceptors in lactate oxidation .
  • pH Sensitivity : AcPyAD reduction rates are pH-dependent. At pH 5.8, lactate saturation increases reaction rates significantly compared to pH 7.5, suggesting enhanced enzyme-coenzyme binding under acidic conditions .

Table 1: Kinetic Parameters of AcPyAD vs. NAD+ Analogs in LDH Reactions

Compound Vmax (units/mg protein) Km (Lactate, M) Effective as Electron Acceptor?
AcPyAD 0.25 0.10 Yes
Deamino-NAD+ N/A N/A No
Thionicotinamide N/A N/A No
NAD+ <0.01 Undetectable No (under tested conditions)

Role in Transhydrogenase (TH) Activity

In E. coli transhydrogenase, AcPyAD is critical for studying proton-coupled redox reactions. Comparisons with NADH and NADPH reveal:

  • Proton Translocation Specificity : Reverse transhydrogenation (NADPH → AcPyAD) is tightly coupled to proton translocation, with wild-type activity at 1.66 μmol AcPyAD reduced/(min·mg protein). Mutations in the TH β-subunit (e.g., G252A) abolish >95% of AcPyAD-linked proton translocation, whereas cyclic transhydrogenation (NADH → AcPyAD) retains partial activity, indicating structural specificity for AcPyAD in proton channel function .
  • Binding Energy Differences : β-subunit mutations (e.g., D213I) reduce AcPyAD-dependent proton translocation by 90% but only mildly affect cyclic NADH→AcPyAD activity. This suggests that AcPyAD’s interaction with TH relies on binding energy differences distinct from NADPH or NADH .

Table 2: Transhydrogenase Activities Involving AcPyAD vs. NADPH/NADH

Assay Type Wild-Type Activity (μmol/min·mg) G252A Mutant Activity (% of WT) D213I Mutant Activity (% of WT)
Reverse (NADPH→AcPyAD) 1.66 <5% 10%
Cyclic (NADH→AcPyAD) 8.70 50% 65%

Functional Advantages Over Other Analogs

  • For example, amidinated enzyme preparations show AcPyAD turnover numbers of 83–131, compared to 5–58 for oxygen .

常见问题

Q. What standardized protocols ensure reproducibility in AcPyAD enzymatic activity assays?

To ensure reproducibility, researchers should:

  • Document enzyme preparation methods (e.g., amidination, acetylation) and reaction conditions (e.g., NADH presence/absence).
  • Use controls such as unmodified reductase to baseline activity comparisons.
  • Adhere to quantitative data collection standards (e.g., turnover numbers) and validate results across replicates .
  • Archive protocols and raw data using institutional repositories to facilitate peer validation .

Q. How can AcPyAD reactivity data be contextualized within broader biochemical pathways?

  • Map turnover rates to known enzymatic mechanisms (e.g., electron transfer efficiency).
  • Cross-reference AcPyAD reactivity with structurally analogous compounds (e.g., cytochrome B5 reductase substrates).
  • Use kinetic modeling to infer rate-limiting steps or inhibitory effects .

Q. What qualitative observations complement quantitative AcPyAD data in experimental reports?

  • Record enzyme stability (e.g., precipitation, color changes) during reactions.
  • Note deviations from expected reaction kinetics (e.g., lag phases, abrupt activity drops).
  • Pair these observations with statistical analyses to identify confounding variables .

Advanced Research Questions

Q. How should researchers resolve contradictions in AcPyAD turnover data across modified enzyme systems?

Contradictions, such as higher AcPyAD turnover in amidinated (-NADH) vs. acetylated (+NADH) preparations (83 vs. 6.6), require:

  • Systematic variable isolation (e.g., testing NADH’s role in stabilizing enzyme-substrate binding).
  • Spectroscopic assays (e.g., fluorescence quenching) to detect structural changes post-modification.
  • Multivariate regression to identify dominant factors (e.g., modification type, cofactor presence) .

Q. What experimental designs optimize AcPyAD’s catalytic efficiency in synthetic enzyme systems?

  • Compare turnover rates across modifications (e.g., acetylated vs. amidinated) under controlled NADH conditions.
  • Introduce site-directed mutagenesis to pinpoint residues influencing AcPyAD binding.
  • Use stopped-flow techniques to capture transient reaction intermediates .

Q. How can computational models enhance AcPyAD experimental design?

  • Apply molecular docking simulations to predict AcPyAD-enzyme binding affinities.
  • Validate models against empirical turnover data (e.g., correlation between predicted binding energy and observed activity).
  • Integrate machine learning to identify modification patterns that maximize catalytic output .

Methodological Frameworks

Q. What statistical methods are appropriate for analyzing AcPyAD activity variations?

  • Use ANOVA to compare means across enzyme modifications (e.g., amidinated vs. acetylated).
  • Apply Tukey’s HSD post hoc tests to identify significant pairwise differences.
  • Report confidence intervals and effect sizes to quantify practical significance .

Q. How should researchers structure publications to highlight AcPyAD’s mechanistic novelty?

  • Follow IMRaD (Introduction, Methods, Results, Discussion) structure with emphasis on methodological rigor.
  • Use tables to juxtapose turnover rates (e.g., O₂ vs. AcPyAD under identical conditions).
  • Discuss limitations (e.g., NADH-dependent artifacts) and propose follow-up experiments .

Data Management & Ethics

Q. What archival practices ensure long-term accessibility of AcPyAD datasets?

  • Store raw data in FAIR-compliant repositories (e.g., Zenodo, institutional databases).
  • Annotate datasets with metadata (e.g., enzyme batch numbers, pH, temperature).
  • Provide code for statistical analyses (e.g., R/Python scripts) to enable reproducibility .

Q. How can researchers mitigate bias in AcPyAD experimental workflows?

  • Implement blinding during data collection and analysis phases.
  • Use stratified randomization for enzyme preparation batches.
  • Disclose funding sources and potential conflicts of interest in publications .

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